molecular formula C20H18ClN3O3S B11279837 N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B11279837
M. Wt: 415.9 g/mol
InChI Key: RYDPQAWCUPUJIL-UHFFFAOYSA-N
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Description

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a methoxybenzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Coupling with Methoxybenzamide: The final step involves coupling the thiazole derivative with 4-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, in the presence of a suitable solvent and base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the chlorobenzyl moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.

    Disruption of Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds share a similar thiazole and benzamide structure but differ in the substituents on the thiazole ring.

    N-(thiazol-2-yl)benzenesulfonamides: These compounds contain a thiazole ring and a benzenesulfonamide moiety, exhibiting different biological activities.

    Benzothiazole Derivatives: Compounds with a benzothiazole core structure, which may have varying substituents and biological properties.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C20H18ClN3O3S/c1-27-17-8-4-14(5-9-17)19(26)24-20-23-16(12-28-20)10-18(25)22-11-13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26)

InChI Key

RYDPQAWCUPUJIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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